1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole
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Overview
Description
1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chloroethoxyethyl group attached to the indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenyl-1H-indole.
Alkylation: The indole derivative undergoes alkylation with 2-(2-chloroethoxy)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is employed in chemical biology research to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole ring can interact with aromatic residues in proteins, affecting their conformation and function. These interactions can influence various cellular pathways and biological processes.
Comparison with Similar Compounds
1-[2-(2-Chloroethoxy)ethyl]-1H-indole: Lacks the phenyl group, resulting in different chemical properties and biological activities.
2-Phenyl-1H-indole: Lacks the chloroethoxyethyl group, leading to different reactivity and applications.
1-[2-(2-Bromoethoxy)ethyl]-2-phenyl-1H-indole: Similar structure but with a bromoethoxy group, which can affect its reactivity and biological interactions.
Uniqueness: 1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole is unique due to the presence of both the chloroethoxyethyl group and the phenyl group on the indole ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
CAS No. |
61205-61-6 |
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Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]-2-phenylindole |
InChI |
InChI=1S/C18H18ClNO/c19-10-12-21-13-11-20-17-9-5-4-8-16(17)14-18(20)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
InChI Key |
JKAURWYWYMNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCOCCCl |
Origin of Product |
United States |
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